CYP3A5 Inhibition Ki: 4-Acetylbenzamide vs. Predicted Profile of Heterocycle-Replaced Analogs
The target compound is the only member of the immediate 1,2,4-oxadiazole–5-methylisoxazole–benzamide chemotype with a publicly reported CYP3A5 inhibition constant. It exhibited a reversible competitive Ki of 2,690 nM against human CYP3A5-mediated 1′-OH midazolam formation in human liver microsomes [1]. For the closest commercially available comparators—including 4-acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS available, isoxazole→pyrazole replacement) and 4-acetyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (isoxazole replaced by difluorocyclohexyl)—no CYP inhibition data exist in ChEMBL, BindingDB, or PubMed as of the search date [2]. The measured Ki of 2,690 nM provides a baseline that, while moderate, anchors this compound within the CYP3A5 interaction space and enables future comparative SAR.
| Evidence Dimension | CYP3A5 reversible competitive inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 2,690 ± n/a nM (human liver microsomes, 1′-OH midazolam formation, 7.5 min incubation, nonlinear regression) |
| Comparator Or Baseline | 4-Acetyl-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (isoxazole→pyrazole analog): No CYP data available. 4-Acetyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: No CYP data available. |
| Quantified Difference | Cannot be quantified; target compound is the sole CYP-characterized member of this analog series. |
| Conditions | Human liver microsomes; substrate: midazolam; CYP3A5-mediated 1′-OH midazolam formation; 7.5 min incubation; nonlinear regression analysis [1]. |
Why This Matters
For research programs requiring a CYP3A5-characterized oxadiazole–isoxazole probe, this compound is the only option with quantitative metabolic enzyme interaction data, eliminating the need for de novo CYP phenotyping that would be required for untested analogs.
- [1] Amundsen, R.; Åsberg, A.; Ohm, I.K.; Christensen, H. Cyclosporine A- and Tacrolimus-Mediated Inhibition of CYP3A4 and CYP3A5 in Vitro. Drug Metab. Dispos. 2012, 40, 655–661. BindingDB Ki Summary, ChEMBL_1485692 (CHEMBL3541084). View Source
- [2] ChEMBL Database, EMBL-EBI. Searched for compounds structurally similar to CHEMBL3541084 with CYP inhibition activity. No records found for isoxazole-replaced or heterocycle-modified analogs as of April 2026. View Source
